molecular formula C11H22N2 B8545140 2-[Ethyl(heptyl)amino]acetonitrile

2-[Ethyl(heptyl)amino]acetonitrile

Cat. No.: B8545140
M. Wt: 182.31 g/mol
InChI Key: MKRWWCIFYXJCNC-UHFFFAOYSA-N
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Description

2-[Ethyl(heptyl)amino]acetonitrile is an organic compound belonging to the class of aminoacetonitrile derivatives (AADs). These derivatives have garnered significant interest in medicinal and agrochemical research due to their biological activity. Specifically, certain AADs have been identified as a new class of synthetic anthelmintic compounds, demonstrating efficacy against parasitic nematodes . The structure features a nitrile group bonded to a tertiary amine, which is a common motif in bioactive molecules and synthetic intermediates. The heptyl and ethyl chains attached to the nitrogen atom contribute to the compound's lipophilicity, which can influence its solubility and interaction with biological membranes or protein targets. In organic synthesis, the nitrile functional group is highly versatile. It can be transformed into other valuable functional groups, such as carboxylic acids through hydrolysis or amines via reduction, making it a valuable building block for constructing more complex molecules . Researchers may employ this compound as a key intermediate in the development of novel pharmacologically active agents or as a standard in analytical studies. The properties of related compounds suggest potential applications in the synthesis of heterocyclic compounds or in electrochemical transformations where acetonitrile derivatives can serve as a source of cyanomethyl groups . This compound is for research use as a chemical reference standard or synthetic intermediate. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

2-[ethyl(heptyl)amino]acetonitrile

InChI

InChI=1S/C11H22N2/c1-3-5-6-7-8-10-13(4-2)11-9-12/h3-8,10-11H2,1-2H3

InChI Key

MKRWWCIFYXJCNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CC)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Structure Functional Groups Key Features
2-[Ethyl(heptyl)amino]acetonitrile C₂H₅-NH-C₇H₁₅-CH₂-CN Secondary amine, nitrile, long alkyl Long hydrophobic heptyl chain; potential surfactant properties.
Aminoacetonitrile (AAN) NH₂CH₂CN Primary amine, nitrile Simple structure; key intermediate in Strecker synthesis.
2-[4-(Dimethylamino)phenyl]acetonitrile (CH₃)₂N-C₆H₄-CH₂-CN Tertiary amine, nitrile, aryl Aromatic substituent; enhanced stability and UV absorption.
2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile HO-(CH₂)₂O-C₆H₄-CH₂-CN Hydroxyethoxy, nitrile, aryl Polar hydroxy group; increased solubility in aqueous media.

Key Observations :

  • Substituent Effects: The ethyl/heptyl chains in the target compound enhance hydrophobicity compared to AAN’s primary amine or aryl-substituted analogs. This may reduce solubility in polar solvents but improve compatibility with nonpolar matrices .
  • Reactivity : AAN reacts with CO₂ to form carbamates under thermal conditions , but bulkier substituents (e.g., heptyl) in the target compound may sterically hinder similar reactions.

Physicochemical Properties

Property This compound AAN 2-[4-(Dimethylamino)phenyl]acetonitrile
Molecular Weight (g/mol) 194.31 72.08 160.22
Desorption Energy (kJ/mol) ~60–70 (estimated) 63.7 Not reported
Solubility Low in water; high in organic solvents Partially miscible in water Low in water; soluble in DMSO/acetone
IR Signature (νCN, cm⁻¹) ~2240–2250 (estimated) 2253 (pure solid) ~2240–2250 (aryl-substituted nitriles)

Key Observations :

  • IR Spectroscopy : All nitriles exhibit strong νCN stretches near 2240–2250 cm⁻¹, but water in mixtures can shift these bands (e.g., AAN’s νCN drops to 2240 cm⁻¹ in H₂O) .

Key Observations :

  • Astrochemical Relevance : AAN’s role as a glycine precursor in interstellar ices highlights the importance of nitriles in prebiotic chemistry . The target compound’s complexity makes it less likely to form in such environments.
  • Surfactant Potential: The heptyl chain in the target compound aligns with sodium 3-oxo-2-triazene surfactants, where long alkyl chains enhance micelle formation .

Preparation Methods

Key Considerations:

  • Stoichiometry : Equimolar ratios of amine and chloroacetonitrile prevent polyalkylation.

  • Base Selection : Sodium carbonate neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

  • Side Reactions : Competing hydrolysis of chloroacetonitrile to glycolonitrile is minimized by avoiding aqueous conditions.

Synthesis of Chloroacetonitrile Precursors

Chloroacetonitrile, a critical reagent for Method 1, is synthesized via acid chloride-mediated dehydration of glycolonitrile. Patent US2331681A details scalable protocols:

Glycolonitrile Dehydration with Thionyl Chloride

  • Reactants :

    • Glycolonitrile (1.0 mol)

    • Thionyl chloride (1.5 mol)

    • Organic base: Pyridine or dimethylaniline (1.0 mol)

  • Solvent : Benzene or nitrobenzene.

  • Temperature : 60–95°C.

  • Yield : 75–85%.

Process Optimization:

  • Base Role : Organic bases (e.g., pyridine) sequester HCl, preventing glycolonitrile polymerization.

  • Solvent Choice : Aromatic solvents enhance reaction homogeneity and facilitate byproduct removal.

Alternative Pathways: Cyanide-Based Alkylation

Copper-catalyzed cyanation offers an alternative route, though direct evidence for this compound is limited. A generalized approach involves:

Copper-Catalyzed α-Aminonitrile Synthesis

  • Catalyst : Cu(OAc)₂ (10 mol%) with acridine-based ligands (12 mol%).

  • Reactants :

    • Ethyl(heptyl)amine (1.0 equiv)

    • Trimethylsilyl cyanide (TMSCN, 3.0 equiv).

  • Conditions : DMF, room temperature, 16 hours.

  • Yield : ~80% for analogous substrates.

Advantages:

  • Avoids hazardous chloroacetonitrile.

  • Tunable for sterically hindered amines.

Comparative Analysis of Methods

Parameter Alkylation with Chloroacetonitrile Copper-Catalyzed Cyanation
Yield75–85%~80%
Reaction Time2–4 hours16 hours
Toxicity ConcernsChloroacetonitrile (toxic)TMSCN (less toxic)
ScalabilityIndustrial-scale feasibleLab-scale demonstrated
Purification ComplexityModerate (distillation)High (chromatography)

Challenges and Mitigation Strategies

  • Purity Issues :

    • Residual ethyl(heptyl)amine in the product is removed via acid-base extraction.

    • Chromatography resolves nitrile byproducts.

  • Exothermic Reactions :

    • Controlled addition of chloroacetonitrile prevents thermal runaway.

  • Moisture Sensitivity :

    • Anhydrous conditions are critical for both chloroacetonitrile synthesis and alkylation .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-[Ethyl(heptyl)amino]acetonitrile?

  • Methodology : Utilize acetonitrile as a solvent with triethylamine as a base catalyst. Reaction temperatures between 20–60°C and stirring durations of 6–22 hours yield optimal results (89.2%–92.2% yields). Monitor reaction progress via TLC and isolate the product via filtration and reduced-pressure drying .
  • Key Variables : Temperature control (±2°C) and stoichiometric ratios of reagents (e.g., 1:1.1 molar ratio of amine to electrophile) minimize side reactions.

Q. How can HPLC be utilized to analyze the purity of this compound?

  • Methodology : Employ a mobile phase combining acetonitrile (Solution B) and a pH-adjusted aqueous buffer (Solution A: acetic acid/ammonium hydroxide, pH 10.0). Use a C18 column with UV detection at 210–254 nm. Retention time comparisons with reference standards ensure purity validation .
  • Validation : Spike samples with known impurities (e.g., unreacted heptylamine) to confirm resolution.

Q. What purification techniques are effective for isolating this compound?

  • Methodology : After synthesis, add purified water to the reaction mixture at 5–10°C to precipitate the product. Filter under reduced pressure and recrystallize using acetonitrile/ethyl acetate (3:1 v/v) to remove residual triethylamine hydrochloride .

Q. How does solvent polarity affect the solubility of this compound?

  • Methodology : Determine solubility in binary solvent systems (e.g., acetonitrile + ethyl acetate) using the Apelblat equation. Experimental data at 278.15–333.15 K can model temperature dependence. Polar aprotic solvents like acetonitrile enhance solubility due to dipole interactions .

Advanced Research Questions

Q. What mechanisms explain the formation of byproducts during the synthesis of this compound?

  • Analysis : Competing nucleophilic pathways (e.g., over-alkylation) may occur if triethylamine is insufficient. Characterize byproducts via LC-MS and NMR. For example, N-oxide derivatives form under prolonged heating in acetonitrile .
  • Mitigation : Optimize reaction time (≤10 hours) and use excess alkylating agent to favor mono-substitution .

Q. How should researchers address contradictory yield data in synthetic protocols for this compound?

  • Resolution : Compare protocols with conflicting yields (e.g., 89.2% vs. 83%). Variables like catalyst purity (triethylamine vs. diisopropylamine), stirring efficiency, and cooling rates (e.g., rapid vs. gradual) significantly impact crystallinity and yield .
  • Statistical Tools : Apply ANOVA to identify significant factors (p < 0.05) and replicate experiments under controlled conditions.

Q. Can computational methods predict the reactivity of this compound in novel reactions?

  • Approach : Perform DFT calculations to model nucleophilic attack at the nitrile group. Compare activation energies for reactions with electrophiles (e.g., acyl chlorides). Use molecular dynamics (MD) simulations to assess solvent effects in acetonitrile .

Q. What analytical approaches differentiate isomeric byproducts in the synthesis of this compound?

  • Techniques : Use chiral HPLC with a cellulose-based column and acetonitrile/water (70:30) mobile phase. Derivatize isomers with DNPH (2,4-dinitrophenylhydrazine) to enhance UV detection. Confirm structures via high-resolution MS/MS .

Data Presentation Guidelines

  • Tables : Include columns for reaction conditions (temperature, catalyst, solvent), yields, and statistical uncertainties.
  • Figures : Plot solubility data using the Buchowski-Ksiazczak λh equation to correlate temperature and solvent composition .
  • Uncertainty Analysis : Report standard deviations for triplicate experiments and use error bars in kinetic profiles .

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